molecular formula C17H18F3N3O2S B2671851 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 946375-17-3

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2671851
M. Wt: 385.41
InChI Key: OUYOVCVOIJLCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Improved Synthesis Methods

Research on the improved synthesis of related compounds, such as diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, highlights advancements in chemical synthesis techniques that could be applicable to the synthesis of complex molecules like N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2013).

Biochemical Activities and Applications

  • The study of neurokinin-1 receptor antagonists outlines the development of compounds with high affinity and oral activity, which could suggest potential applications of similar structures in therapeutic agents (T. Harrison et al., 2001).
  • Investigations into thienopyrroles as potential bioisosteres of N,N-dimethyltryptamine provide insights into the biological activity of thiophene-containing compounds, potentially guiding research on thiophene analogs for neurological applications (J. Blair et al., 1999).

Chemical Characterization and Properties

  • Research on cationic polymers transitioning to zwitterionic forms upon light irradiation demonstrates the potential for developing light-responsive materials, which could be relevant for designing compounds with switchable properties (P. Sobolčiak et al., 2013).
  • The development of fluorescent probes for detecting metal ions and amino acids based on specific chemical functionalities suggests potential applications in sensing technologies (Chaoxia Guo et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-23(2)14(11-7-8-26-10-11)9-21-15(24)16(25)22-13-5-3-12(4-6-13)17(18,19)20/h3-8,10,14H,9H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOVCVOIJLCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

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